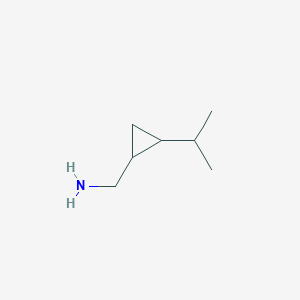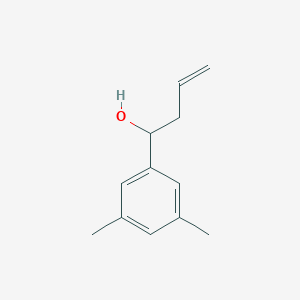
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol, also known as MPED, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. MPED is a chiral molecule that contains two hydroxyl groups and a piperidine ring, making it a versatile compound for various research purposes.
作用機序
The mechanism of action of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is not well understood. However, it is believed to interact with various receptors in the brain, including dopamine and serotonin receptors. 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has been found to have an affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has been shown to have various biochemical and physiological effects. In animal studies, 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has been found to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its stimulant-like effects.
実験室実験の利点と制限
One of the significant advantages of using 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol in lab experiments is its chiral nature, which makes it a useful tool for studying enantioselective reactions. However, the complex synthesis of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol can be a limitation, as it requires expertise in synthetic chemistry. Additionally, the mechanism of action of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is not well understood, which may limit its potential applications in research.
将来の方向性
There are many potential future directions for research involving 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol. One area of interest is in the development of new drugs that target the dopamine and serotonin receptors. 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol may also be useful in the development of new chiral ligands for asymmetric synthesis. Additionally, further studies are needed to understand the mechanism of action of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol and its potential applications in various areas of research.
Conclusion:
In conclusion, 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is a synthetic compound that has gained attention in the scientific community for its potential applications in research. Its chiral nature and potential interactions with various receptors in the brain make it a useful tool for studying enantioselective reactions and developing new drugs. However, the complex synthesis of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol and its limited understanding of its mechanism of action may limit its potential applications in research. Further studies are needed to fully understand the potential of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol in various areas of scientific research.
合成法
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol can be synthesized through a multistep process involving the reaction of 2-methyl-2-oxazoline with sodium hydride, followed by the reaction with piperidine and then reduction with sodium borohydride. The final product is obtained through purification using column chromatography. The synthesis of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is a complex process that requires expertise in synthetic chemistry.
科学的研究の応用
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has been found to have potential applications in various areas of scientific research. One of the significant applications of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. It has also been used as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
1-(1-methylpiperidin-2-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-5-3-2-4-7(9)8(11)6-10/h7-8,10-11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMXKSBEWOXLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

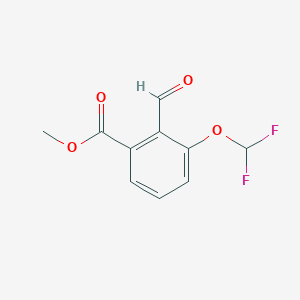
![2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine](/img/structure/B2975757.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2975758.png)



![Bicyclo[3.3.0]octane-1-carboxylic acid](/img/structure/B2975766.png)
![tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2975767.png)
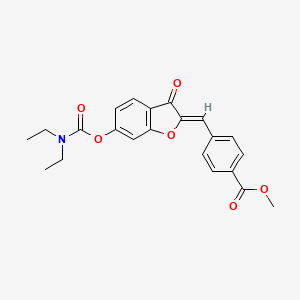
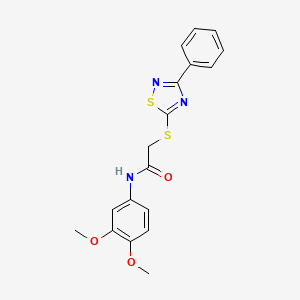
![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)
![2-[(2-chlorobenzyl)thio]-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2975773.png)
